molecular formula C21H20FNO2S B11341953 2-(3,5-dimethylphenoxy)-N-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)acetamide

2-(3,5-dimethylphenoxy)-N-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B11341953
M. Wt: 369.5 g/mol
InChI Key: UFDQMQXFVAXWIZ-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenoxy)-N-(4-fluorophenyl)-N-[(thiophen-2-yl)methyl]acetamide is a synthetic organic compound that features a complex molecular structure It is characterized by the presence of a dimethylphenoxy group, a fluorophenyl group, and a thiophen-2-ylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-(4-fluorophenyl)-N-[(thiophen-2-yl)methyl]acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3,5-dimethylphenol with an appropriate halogenating agent to form 3,5-dimethylphenoxy halide.

    Amide Bond Formation: The phenoxy intermediate is then reacted with 4-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the corresponding amide.

    Introduction of the Thiophen-2-ylmethyl Group: The final step involves the reaction of the amide intermediate with thiophen-2-ylmethyl bromide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenoxy)-N-(4-fluorophenyl)-N-[(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(3,5-Dimethylphenoxy)-N-(4-fluorophenyl)-N-[(thiophen-2-yl)methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells, due to its unique electronic properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(4-fluorophenyl)-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethylphenoxy)-N-(4-chlorophenyl)-N-[(thiophen-2-yl)methyl]acetamide
  • 2-(3,5-Dimethylphenoxy)-N-(4-bromophenyl)-N-[(thiophen-2-yl)methyl]acetamide
  • 2-(3,5-Dimethylphenoxy)-N-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]acetamide

Uniqueness

2-(3,5-Dimethylphenoxy)-N-(4-fluorophenyl)-N-[(thiophen-2-yl)methyl]acetamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its electronic properties and biological activity. This makes it distinct from its analogs with different substituents on the phenyl ring.

Properties

Molecular Formula

C21H20FNO2S

Molecular Weight

369.5 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C21H20FNO2S/c1-15-10-16(2)12-19(11-15)25-14-21(24)23(13-20-4-3-9-26-20)18-7-5-17(22)6-8-18/h3-12H,13-14H2,1-2H3

InChI Key

UFDQMQXFVAXWIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)F)C

Origin of Product

United States

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